Methanofuran

Catalog No.
S629655
CAS No.
M.F
C34H44N4O15
M. Wt
748.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanofuran

Product Name

Methanofuran

IUPAC Name

(3R,4S)-7-[[(1S)-4-[[(1S)-4-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid

Molecular Formula

C34H44N4O15

Molecular Weight

748.7 g/mol

InChI

InChI=1S/C34H44N4O15/c35-16-22-15-20(18-53-22)17-52-21-3-1-19(2-4-21)13-14-36-27(39)10-7-25(33(48)49)38-29(41)11-8-26(34(50)51)37-28(40)9-5-23(31(44)45)24(32(46)47)6-12-30(42)43/h1-4,15,18,23-26H,5-14,16-17,35H2,(H,36,39)(H,37,40)(H,38,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/t23-,24+,25-,26-/m0/s1

InChI Key

CKRUWFDORAQSRC-QYOOZWMWSA-N

Synonyms

carbon dioxide reduction factor, CDR factor, methanofuran

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN

Isomeric SMILES

C1=CC(=CC=C1CCNC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H]([C@@H](CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN

Methanofuran is a member of furans. It is a conjugate acid of a methanofuranate(4-).

Methanofuran is a significant biochemical compound primarily involved in the process of methanogenesis, which is the biological production of methane. It serves as a coenzyme in various enzymatic reactions, particularly in archaea such as Methanobacterium thermoautotrophicum. Methanofuran is structurally related to molybdopterins and plays a crucial role in the reduction of carbon dioxide to methane, facilitating energy production in anaerobic environments. Its chemical structure includes a furan ring, which is essential for its reactivity and interaction with other substrates during metabolic processes .

  • Formation of N-carboxymethanofuran:
    Methanofuran+CO2N carboxymethanofuran\text{Methanofuran}+\text{CO}_2\rightarrow \text{N carboxymethanofuran}
  • Reduction to Formylmethanofuran:
    N carboxymethanofuranformylmethanofuran dehydrogenaseFormylmethanofuran\text{N carboxymethanofuran}\xrightarrow{\text{formylmethanofuran dehydrogenase}}\text{Formylmethanofuran}

These reactions are essential for the conversion of carbon dioxide into methane, supporting energy metabolism in methanogenic archaea.

Methanofuran exhibits significant biological activity as a cofactor in enzymatic reactions that catalyze the reduction of carbon dioxide to methane. Its role is particularly prominent in methanogenic archaea, where it aids in energy conservation during anaerobic respiration. The compound's ability to facilitate electron transfer and its involvement in redox reactions make it vital for the survival of organisms that inhabit extreme environments, such as deep-sea hydrothermal vents and anaerobic sediments .

The biosynthesis of methanofuran involves several enzymatic steps:

  • Precursor Formation: The initial steps involve the conversion of glyceraldehyde-3-phosphate into 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate.
  • Phosphorylation: Enzymes such as MfnE catalyze the formation of F1-PP (a phosphorylated intermediate) from F1-P.
  • Condensation: MfnF catalyzes the condensation of F1-PP with γ-glutamyltyramine to form methanofuran .

These pathways highlight the complexity and specificity of methanofuran biosynthesis, involving multiple enzymes and intermediates.

Methanofuran's primary application lies in its role in biological methane production, which has implications for bioenergy and bioremediation technologies. Understanding its biochemical pathways can lead to advancements in harnessing methane as a renewable energy source. Additionally, studies on methanofuran can provide insights into carbon cycling in ecosystems and contribute to environmental management practices aimed at reducing greenhouse gas emissions .

Research on methanofuran interactions focuses on its role as a substrate for various enzymes involved in methanogenesis. For example, studies have shown that methanofuran interacts with formylmethanofuran dehydrogenase, facilitating the reduction of carbon dioxide to methane through electron transfer processes . These interactions are crucial for understanding how methanogens adapt to their environments and optimize energy production.

Methanofuran shares structural and functional similarities with several other compounds involved in methane metabolism and redox reactions:

CompoundStructure SimilarityRole/Function
MolybdopterinRelated furan ringCofactor in various redox reactions
TetramethanopterinTetrahydrofuran coreInvolved in methane production
FormylmethanofuranDirect precursorIntermediate in the pathway to methane synthesis

Uniqueness: Methanofuran is unique due to its specific role as an initial coenzyme in the methanogenesis pathway, distinguishing it from other similar compounds that may participate later or serve different functions within metabolic networks .

The methanofuran biosynthetic pathway employs six distinct enzymes, each with specialized catalytic functions that contribute to the assembly of the complex cofactor structure. These enzymes operate through two parallel biosynthetic branches that converge to form the final core structure [1] [2].

MfnA: Tyrosine Decarboxylase

Methanofuran biosynthesis A enzyme functions as a pyridoxal phosphate-dependent aromatic amino acid decarboxylase that catalyzes the initial step in the phenyl branch of the pathway [3]. This homodimeric enzyme requires pyridoxal 5'-phosphate for activity and demonstrates exceptional thermostability with an optimal temperature of 100°C [3]. The enzyme specifically converts L-tyrosine to tyramine while releasing carbon dioxide, representing the entry point for the aromatic component of methanofuran [3].

The enzyme exhibits a molecular weight of approximately 52 kilodaltons and functions optimally at pH 8.5 [3]. Beyond its primary tyrosine decarboxylase activity, MfnA also demonstrates the ability to catalyze the decarboxylation of L-aspartate to β-alanine, indicating substrate promiscuity that may provide metabolic flexibility in archaeal systems [3].

MfnB: Furan Ring Synthase

The MfnB enzyme catalyzes the formation of the furan ring moiety through an aldol condensation reaction involving two molecules of glyceraldehyde-3-phosphate [4] [5] [6]. This type I aldolase demonstrates remarkable catalytic complexity, employing a multi-step ternary complex reaction mechanism that requires simultaneous occupation of two distinct substrate binding sites [6].

The reaction mechanism proceeds through several key steps: phosphate elimination from one glyceraldehyde-3-phosphate molecule bound in site 1, triose phosphate isomerase-like conversion of the molecule in site 2, followed by aldol condensation between the enzyme-bound enol form of methylglyoxal and dihydroxyacetone phosphate [6]. The process concludes with product cyclization to generate 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate [5] [6].

Structural analysis reveals that MfnB adopts a homohexameric assembly with each monomer displaying a classical triose phosphate isomerase barrel fold [6]. Kinetic studies demonstrate that the enzyme exhibits substrate inhibition and requires magnesium ions for optimal activity [6]. Thermostability studies indicate significant differences between hyperthermophilic and mesophilic variants, with Methanocaldococcus jannaschii MfnB showing superior thermal stability compared to the Methanococcus maripaludis enzyme [6].

MfnC: Aminotransferase

MfnC functions as a pyridoxal 5'-phosphate-dependent transaminase that catalyzes the conversion of 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate to 5-(aminomethyl)-3-furanmethanol-phosphate [7]. This transamination reaction employs L-alanine as the amino donor while generating pyruvate as a co-product [7].

The enzyme demonstrates specificity for the furan aldehyde substrate and requires pyridoxal phosphate as an essential cofactor [7]. Kinetic characterization indicates optimal activity at 80°C and pH 7.0, consistent with its thermophilic archaeal origin [7]. The molecular weight of MfnC is approximately 42 kilodaltons, and the enzyme represents a critical step in converting the aldehyde intermediate to the final aminomethyl derivative required for subsequent coupling reactions [7].

MfnD: Adenosine Triphosphate-Grasp Ligase

The MfnD enzyme belongs to the adenosine triphosphate-grasp superfamily and catalyzes the adenosine triphosphate-dependent ligation of tyramine with L-glutamate via a γ-linked amide bond [8] [9]. This enzyme demonstrates a classical adenosine triphosphate-grasp fold with three structural domains and conserved adenosine triphosphate-binding and metal-binding motifs [9].

Steady-state kinetic analysis reveals that MfnD exhibits catalytic efficiency comparable to other adenosine triphosphate-grasp enzymes such as Escherichia coli glutathione synthetase [9]. The enzyme shows highest activity with manganese ions, though it can function with other divalent metals [9]. Site-directed mutagenesis studies have identified Arg251 as crucial for both catalysis and glutamate binding [9].

The molecular weight of MfnD is approximately 48 kilodaltons, and the enzyme operates optimally at 70°C and pH 8.0 [9]. This represents the first characterized example of an adenosine triphosphate-grasp enzyme that activates the γ-carboxylate of glutamate as a substrate [9].

MfnE: Promiscuous Kinase

MfnE exhibits remarkable enzyme promiscuity, functioning both as an adenylate kinase and as a specialized kinase for methanofuran biosynthesis [1] [2]. The enzyme catalyzes the adenosine triphosphate-dependent phosphorylation of 5-(aminomethyl)-3-furanmethanol-phosphate to generate 5-(aminomethyl)-3-furanmethanol-diphosphate [1] [2].

Kinetic studies demonstrate that MfnE shows significantly higher activity toward the methanofuran precursor compared to its adenylate kinase function [1]. The enzyme exhibits specific activity of 0.16 μmol/mg/min with F1-P as substrate and only 0.072 μmol/mg/min with adenosine monophosphate at 80°C [1]. This 500-fold difference in activity compared to the primary archaeal adenylate kinase suggests that MfnE's physiological role primarily involves methanofuran biosynthesis [1].

The enzyme requires magnesium ions as cofactor and shows complete loss of activity in the presence of ethylenediaminetetraacetic acid [1]. With a molecular weight of 24 kilodaltons, MfnE operates optimally at 80°C and pH 7.0 [1].

MfnF: Ether Bond Formation Enzyme

MfnF catalyzes the final coupling reaction that forms the core methanofuran structure through ether bond formation between 5-(aminomethyl)-3-furanmethanol-diphosphate and γ-glutamyltyramine [1] [2]. This enzyme belongs to the hydantoinase A family but exhibits a distinctive α/β two-layer sandwich structure rather than the typical triose phosphate isomerase barrel found in related enzymes [1].

The enzyme employs a substitution nucleophilic unimolecular mechanism involving pyrophosphate elimination followed by nucleophilic attack [1]. Sequence analysis reveals a highly conserved motif (D135XGSTTXD142) involved in metal and pyrophosphate binding, along with a strictly conserved Arg158 residue that stabilizes the pyrophosphate leaving group [1].

MfnF demonstrates strict substrate specificity, showing minimal activity with F1-P compared to F1-PP and inability to utilize tyramine in place of γ-glutamyltyramine [1]. The enzyme has a molecular weight of 37 kilodaltons and operates optimally at 50°C and pH 7.0 [1].

Furan Ring Formation and Phosphorylation Steps

The formation of the furan ring represents one of the most chemically sophisticated aspects of methanofuran biosynthesis, involving a unique enzymatic process that creates a five-membered heterocyclic ring from linear precursors [5] [10]. This process demonstrates remarkable similarity to prebiotic synthetic routes while maintaining the precision required for biological systems [5].

Aldol Condensation Mechanism

The furan ring assembly begins with MfnB catalyzing an aldol condensation between two molecules of glyceraldehyde-3-phosphate [5] [10]. This reaction proceeds through a carefully orchestrated mechanism involving the simultaneous binding of both substrate molecules in distinct enzyme sites [6]. The process requires the conversion of one glyceraldehyde-3-phosphate molecule to methylglyoxal through phosphate elimination, while the second molecule undergoes isomerization to dihydroxyacetone phosphate [6].

The aldol condensation creates a carbon-carbon bond between the enol form of methylglyoxal and dihydroxyacetone phosphate, generating a linear intermediate that subsequently cyclizes to form the furan ring [5] [10]. This cyclization step represents a critical transformation that establishes the aromatic character of the furan moiety [5].

Isotope labeling studies using carbon-13 labeled pyruvate and glyceraldehyde-3-phosphate have confirmed the incorporation pattern and demonstrated that both three-carbon units contribute to the final furan structure [5] [10]. The reaction shows striking parallels to non-enzymatic furan formation from methylglyoxal and dihydroxyacetone under heating conditions, suggesting a possible evolutionary origin from prebiotic chemistry [5].

Transamination and Amino Group Installation

Following furan ring formation, MfnC catalyzes the critical transamination step that installs the aminomethyl group essential for methanofuran function [7] [5]. This pyridoxal phosphate-dependent reaction converts the aldehyde functionality of 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate to the corresponding amine [7].

The transamination mechanism follows classical aminotransferase chemistry, involving the formation of a Schiff base intermediate between the substrate aldehyde and the enzyme-bound pyridoxal phosphate [7]. L-alanine serves as the amino donor, generating pyruvate as the corresponding α-keto acid product [7]. This reaction demonstrates high specificity for the furan aldehyde substrate and requires precise positioning within the enzyme active site [7].

Cell extract studies have confirmed the presence of both 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate and 4-(hydroxymethyl)-2-furancarboxylic acid-phosphate intermediates, indicating the operation of both oxidative and reductive pathways in the conversion of the aldehyde to the final aminomethyl product [5].

Phosphorylation Cascade

The phosphorylation steps in methanofuran biosynthesis follow a sophisticated cascade that progressively activates intermediates for subsequent coupling reactions [1] [2]. MfnE catalyzes the key phosphorylation that converts 5-(aminomethyl)-3-furanmethanol-phosphate to the corresponding diphosphate derivative [1].

This phosphorylation reaction employs adenosine triphosphate as the phosphoryl donor and requires magnesium ions for optimal activity [1]. The reaction follows a direct transfer mechanism similar to other nucleotide kinases but demonstrates remarkable substrate specificity for the furan phosphate intermediate [1]. The formation of the diphosphate creates a much better leaving group for the subsequent coupling reaction, as pyrophosphate elimination is thermodynamically more favorable than phosphate removal [1].

The phosphorylation cascade demonstrates the sophisticated biochemical logic employed in methanofuran biosynthesis, where each step prepares intermediates for the next transformation through appropriate functional group modifications [1] [2].

Coupling Reactions and Polyglutamate Chain Assembly

The final stages of methanofuran biosynthesis involve sophisticated coupling reactions that unite the furan and phenyl branches of the pathway while establishing the foundation for polyglutamate chain assembly [1] [11]. These reactions represent some of the most chemically challenging transformations in the entire biosynthetic sequence [1].

Ether Bond Formation Mechanism

The coupling of 5-(aminomethyl)-3-furanmethanol-diphosphate with γ-glutamyltyramine represents a unique example of biological ether bond formation [1] [2]. MfnF catalyzes this reaction through a substitution nucleophilic unimolecular mechanism that proceeds via cationic intermediate formation [1].

The mechanism begins with pyrophosphate elimination from the furan diphosphate substrate, stabilized by magnesium ions and the conserved Arg158 residue [1]. This creates a resonance-stabilized carbocation where the positive charge delocalizes across the furan ring system [1]. The hydroxyl group of γ-glutamyltyramine then performs nucleophilic attack at the electrophilic carbon, forming the critical ether linkage that connects the two major structural domains of methanofuran [1].

This coupling reaction demonstrates remarkable substrate specificity, as evidenced by the inability of MfnF to utilize tyramine in place of γ-glutamyltyramine or to efficiently process the monophosphate derivative instead of the diphosphate substrate [1]. The strict substrate requirements ensure fidelity in the biosynthetic process and prevent formation of aberrant products [1].

Core Structure Assembly

The successful coupling reaction generates 4-[N-(γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-(aminomethyl)furan, which represents the universal core structure found in all methanofuran variants [1] [11]. This core structure establishes the essential chemical framework that enables methanofuran to function as a carbon dioxide carrier in methanogenesis [1].

The core assembly process demonstrates the convergent nature of the biosynthetic pathway, where independently synthesized components unite to form a cohesive molecular architecture [1] [2]. The phenyl branch contributes the γ-glutamyltyramine component while the furan branch provides the aminomethyl furan moiety, and their union creates the functional cofactor backbone [1].

Polyglutamate Chain Extension

Following core structure formation, methanofuran undergoes extensive polyglutamylation to generate the species-specific variants observed in different methanogenic organisms [11] [12]. In Methanocaldococcus jannaschii, this process creates methanofuran variants containing 7 to 12 γ-linked glutamate residues [12] [11].

The polyglutamate chains in some organisms exhibit remarkable structural complexity, including branched architectures where glutamate residues form amide bonds through both their α- and γ-carboxyl groups [13]. In methylotrophic bacteria such as Methylorubrum extorquens, methylofuran contains branched polyglutamate chains of up to 24 glutamate residues [13] [14].

Mass spectrometry analysis has revealed that the branching pattern involves glutamate residues connected via both α- and γ-linkages, creating a three-dimensional network that provides multiple interaction points with associated enzymes [13]. The branched structure allows for strong electrostatic interactions with positively charged residues in enzyme binding sites [13].

Structural studies demonstrate that the polyglutamate chains serve multiple functions beyond simple side chain extension [13]. They provide anchoring interfaces for enzyme binding, act as flexible linkers for substrate channeling between active sites, and potentially regulate cofactor availability through sequestration mechanisms [13].

The assembly of these complex polyglutamate structures likely involves additional enzymes beyond the core biosynthetic machinery, though the specific polyglutamylation enzymes remain to be fully characterized [1] [11]. The heterogeneity observed in polyglutamate chain length suggests either relaxed specificity in the extension process or dynamic equilibrium between synthesis and degradation pathways [11].

Regulatory Mechanisms and Enzyme Promiscuity

The methanofuran biosynthetic pathway demonstrates sophisticated regulatory mechanisms that ensure coordinated enzyme expression and optimal cofactor production under varying environmental conditions [15] [16]. These regulatory systems operate at multiple levels, from transcriptional control to post-translational modifications [16].

Enzyme Promiscuity and Metabolic Flexibility

Enzyme promiscuity represents a central feature of methanofuran biosynthesis, providing metabolic flexibility while minimizing the genetic burden associated with maintaining specialized enzyme systems [1] [15]. The most striking example involves MfnE, which functions both as an adenylate kinase and as a specialized kinase for methanofuran biosynthesis [1].

This dual functionality exemplifies how promiscuous enzymes can maximize catalytic versatility using limited enzyme resources, particularly advantageous for organisms with small genomes like Methanocaldococcus jannaschii [1] [17]. The 500-fold preference of MfnE for the methanofuran substrate over adenosine monophosphate suggests evolutionary optimization toward the specialized function while retaining the ancestral activity [1].

MfnA also demonstrates substrate promiscuity through its ability to decarboxylate both L-tyrosine and L-aspartate [3]. This dual specificity may provide metabolic advantages during periods when tyrosine availability becomes limiting, allowing continued amino acid metabolism through alternative substrates [3]. Such promiscuity represents an adaptive strategy that enhances metabolic robustness in fluctuating environments [15].

Transcriptional and Post-Transcriptional Control

Gene clustering analysis reveals that methanofuran biosynthetic genes often appear in genomic neighborhoods with other cofactor biosynthesis genes, suggesting coordinated transcriptional regulation [18] [1]. In some methanogens and methylotrophs, homologs of mj0458 and mj0840 cluster with mj0815, indicating potential operon-like organization that facilitates coordinated expression [18].

The clustering pattern suggests that methanofuran biosynthesis operates under global regulatory mechanisms that coordinate cofactor production with cellular energy status and growth conditions [16]. Such regulation would ensure that expensive biosynthetic pathways activate only when cofactor demand exceeds existing cellular pools [16].

Metal Ion Dependency and Cofactor Regulation

Metal ion availability represents a critical regulatory factor in methanofuran biosynthesis, as multiple enzymes require specific metal cofactors for optimal activity [1] [9]. MfnD shows highest activity with manganese ions but can utilize other divalent metals, providing flexibility under varying metal availability conditions [9].

The metal dependency creates potential regulatory checkpoints where cofactor biosynthesis responds to cellular metal status [19]. Under conditions of metal limitation, the pathway could downregulate to conserve scarce metal resources for more essential cellular processes [19].

MfnE requires magnesium ions and shows complete activity loss in the presence of ethylenediaminetetraacetic acid, indicating absolute metal dependency [1]. This requirement links methanofuran biosynthesis to cellular magnesium homeostasis and may provide a mechanism for coordinating cofactor production with overall cellular metabolism [1].

Temperature-Dependent Regulation

The temperature optima of different methanofuran biosynthetic enzymes vary significantly, from 50°C for MfnF to 100°C for MfnA [1] [3]. This temperature dependence provides a mechanism for differential enzyme activity regulation based on growth temperature [6].

Thermostability differences between enzymes from hyperthermophilic and mesophilic organisms suggest adaptive regulation mechanisms that optimize pathway flux under different thermal conditions [6]. The enhanced thermostability of Methanocaldococcus jannaschii MfnB compared to the Methanococcus maripaludis enzyme reflects evolutionary adaptation to high-temperature environments [6].

Substrate Availability and Feedback Control

The observation of substrate inhibition in MfnB suggests sophisticated kinetic regulation mechanisms that prevent excessive intermediate accumulation [6]. Such inhibition patterns indicate that the pathway incorporates feedback control systems that maintain balanced flux through all biosynthetic steps [6].

The strict substrate specificity demonstrated by several enzymes, particularly MfnF's requirement for the diphosphate form and γ-glutamyltyramine, provides additional regulatory control by preventing inappropriate substrate utilization [1]. This specificity ensures that biosynthetic flux proceeds only when all required precursors are available in appropriate forms [1].

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Methanofuran

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Last modified: 07-20-2023

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